molecular formula C12H16O3 B3045257 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde CAS No. 103808-42-0

2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde

Cat. No. B3045257
M. Wt: 208.25 g/mol
InChI Key: OZPXKDPPORMRFL-UHFFFAOYSA-N
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Patent
US08716527B2

Procedure details

1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene from Step 1 (5 g, 19.3 mmol, 1 equiv.) was dissolved in benzene (2×20 mL) and the solvent removed in vacuo to remove residual water. The dry solid was dissolved in toluene (100 mL) and the resulting solution cooled in an ice-water bath. To the colorless solution was added n-BuLi (1.6 M in hexanes, 16 mL, 26.9 mmol, 1.4 equiv.) dropwise over 1 min. After 2 min stirring, the resulting aryllithium species was quenched with DMF (7 mL, 90 mmol, 4.5 equiv.). Following an additional 30 min, excess base was quenched with 1 M aqueous citric acid (20 mL), and the mixture diluted in ethyl acetate (100 mL). The organics were removed, rinsed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give 4.5 g 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde as an orange solid, which was used without further purification. 1H NMR (CDCl3, 400 MHz) 10.5 (s, 1H), 3.79 (s, 3H), 3.63 (s, 3H), 2.55 (s, 3H), 2.31 (s, 3H), 2.23 (s, 3H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aryllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[C:6]([O:9][CH3:10])[C:5]([CH3:11])=[C:4]([CH3:12])[C:3]=1[O:13][CH3:14].[Li]CCCC.CN([CH:23]=[O:24])C>C1C=CC=CC=1>[CH3:14][O:13][C:3]1[C:4]([CH3:12])=[C:5]([CH3:11])[C:6]([O:9][CH3:10])=[C:7]([CH3:8])[C:2]=1[CH:23]=[O:24]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1C)OC)C)C)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
aryllithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After 2 min stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to remove residual water
DISSOLUTION
Type
DISSOLUTION
Details
The dry solid was dissolved in toluene (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution cooled in an ice-water bath
WAIT
Type
WAIT
Details
Following an additional 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
excess base was quenched with 1 M aqueous citric acid (20 mL)
ADDITION
Type
ADDITION
Details
the mixture diluted in ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The organics were removed
WASH
Type
WASH
Details
rinsed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
COC1=C(C=O)C(=C(C(=C1C)C)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 112%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.